
1,2-Dimethyl-1-(2-methylphenyl)hydrazine
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Overview
Description
1,2-Dimethyl-1-(2-methylphenyl)hydrazine is a substituted hydrazine derivative characterized by a methyl group and a 2-methylphenyl group attached to the same nitrogen atom, along with an additional methyl group on the adjacent nitrogen. This structural configuration imparts unique physicochemical and biological properties. Hydrazines are widely studied for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of methyl and aryl substituents in this compound likely influences its stability, reactivity, and toxicity compared to simpler hydrazines like 1,2-diphenylhydrazine or 1,2-dimethylhydrazine (DMH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-(2-methylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-(2-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where one of the methyl groups or the 2-methylphenyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Products with different functional groups replacing the original methyl or 2-methylphenyl groups.
Scientific Research Applications
1,2-Dimethyl-1-(2-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-(2-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of 1,2-Dimethyl-1-(2-methylphenyl)hydrazine with analogous compounds:
Key Observations :
- Solubility : Methyl and aryl substituents likely decrease water solubility relative to unsubstituted hydrazines.
- Stability : Aryl-substituted hydrazines (e.g., 1,2-diphenylhydrazine) oxidize readily, forming azobenzene derivatives , whereas methyl groups may enhance stability.
Comparison with Analogous Compounds
- 1,2-Bis(2-methylphenyl)hydrazine : Synthesized in 90% yield via reaction of 2-methylphenylhydrazine hydrochloride with appropriate precursors .
- DMH Derivatives: DMH is metabolized to carcinogenic intermediates like azoxymethane, highlighting the importance of substituent effects on bioactivation .
Key Insights :
- Aryl vs.
- Antioxidant Modulation : Compounds like ellagic acid and astaxanthin mitigate DMH-induced oxidative damage, suggesting similar strategies for toxicity management in related hydrazines .
Biological Activity
1,2-Dimethyl-1-(2-methylphenyl)hydrazine (commonly referred to as DMH) is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly its potential carcinogenic effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
- IUPAC Name : this compound
DMH is known to generate free radicals upon metabolic activation, which can lead to alkylation of cellular macromolecules. This process is primarily facilitated by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can damage DNA and other cellular components, potentially leading to carcinogenesis . The compound's ability to induce oxidative stress has been implicated in its toxicological profile.
Carcinogenic Potential
Research indicates that DMH exhibits significant carcinogenic activity. In animal studies, it has been shown to induce tumors in various organs, particularly the colon. The compound acts as a procarcinogen, requiring metabolic activation to exert its effects. The mechanism involves the formation of methyl radicals that can alkylate DNA, leading to mutations and subsequent tumor development .
Toxicity Studies
A study involving isolated hepatocytes demonstrated that DMH could produce free radical intermediates detectable by electron spin resonance (ESR) spectroscopy. This study highlighted the role of glutathione (GSH) in scavenging these radicals, suggesting a protective mechanism against DMH-induced toxicity . The depletion of GSH was observed upon exposure to DMH, indicating a potential pathway for cellular damage.
Animal Models
Several studies have utilized rodent models to assess the carcinogenic effects of DMH. For instance:
- Colon Carcinogenesis : In a study where rats were administered DMH, a significant increase in colonic tumors was observed compared to control groups. Histopathological examination revealed dysplastic changes in the colonic epithelium consistent with malignant transformation.
- Liver Toxicity : Another investigation focused on liver toxicity revealed that DMH exposure led to histological alterations in liver tissue and increased markers of oxidative stress .
Research Findings
Properties
CAS No. |
6304-62-7 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1,2-dimethyl-1-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-6-4-5-7-9(8)11(3)10-2/h4-7,10H,1-3H3 |
InChI Key |
ZAXMGXIFOFCOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)NC |
Origin of Product |
United States |
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